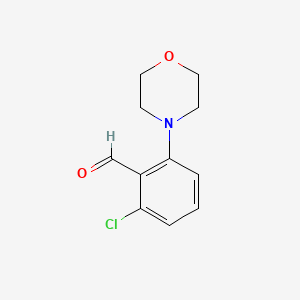

2-Chloro-6-(morpholin-4-yl)benzaldehyde

Description

Overview of Aromatic Aldehyde Derivatives in Modern Chemistry

Aromatic aldehydes constitute a fundamental class of organic compounds that have revolutionized synthetic chemistry through their exceptional versatility and reactivity patterns. These compounds, characterized by an aldehyde group (C=O) bonded to an aromatic ring, play significant roles in various synthetic processes, including the formation of Schiff bases and the synthesis of diverse derivatives such as indoles, chalcones, and benzylidene derivatives. The importance of aromatic aldehydes extends beyond academic research, as they serve as essential intermediates in the pharmaceutical industry, fragrance industry, and materials science applications.

The evolution of aromatic aldehyde chemistry has been marked by increasing sophistication in structural design, with modern derivatives incorporating strategic functional group modifications to enhance specific properties. Contemporary research has demonstrated that aromatic aldehydes serve as integral building blocks in organic chemistry, providing access to large numbers of bond-forming strategies through their rich and diverse reactivity profiles. This versatility has made them indispensable intermediates in the preparation of high-value materials such as pharmaceuticals and agrochemicals, while also serving as valuable end-products in fragrance and food industries.

The synthetic utility of aromatic aldehydes has been further enhanced through the development of novel catalytic methodologies, including enamine, photoredox, and cobalt triple catalysis systems that enable new synthetic transformations. These advances have expanded the scope of aromatic aldehyde applications, particularly in the construction of complex molecular architectures that were previously challenging to access through traditional synthetic approaches. The integration of multiple functional groups within aromatic aldehyde frameworks has created opportunities for developing compounds with tailored properties for specific applications.

Modern aromatic aldehyde derivatives are increasingly being designed with specific structural features that confer enhanced reactivity or selectivity in chemical transformations. The incorporation of electron-withdrawing or electron-donating substituents, along with heterocyclic components, has enabled chemists to fine-tune the electronic properties of these compounds to match the requirements of particular synthetic applications. This strategic approach to molecular design has led to the development of highly specialized aromatic aldehyde derivatives that serve as key intermediates in complex synthetic sequences.

Historical Context and Discovery of 2-Chloro-6-(morpholin-4-yl)benzaldehyde

The historical development of benzaldehyde chemistry provides important context for understanding the significance of advanced derivatives such as 2-Chloro-6-(morpholin-4-yl)benzaldehyde. Benzaldehyde itself was first extracted in 1803 by the French pharmacist Martrès, whose experiments focused on elucidating the nature of amygdalin, the compound found in bitter almonds. Further work by Pierre Robiquet and Antoine Boutron Charlard, two French chemists, led to the production of benzaldehyde, establishing the foundation for aromatic aldehyde chemistry. The first synthesis of benzaldehyde was achieved in 1832 by Friedrich Wöhler and Justus von Liebig, marking a pivotal moment in the development of synthetic organic chemistry.

The progression from simple benzaldehyde to complex derivatives like 2-Chloro-6-(morpholin-4-yl)benzaldehyde represents the culmination of more than two centuries of chemical research and development. While specific historical records regarding the discovery of 2-Chloro-6-(morpholin-4-yl)benzaldehyde are not extensively documented in the available literature, the compound represents the integration of several important chemical developments. The incorporation of chlorine substituents into aromatic systems became prominent during the mid-20th century as chemists recognized the unique electronic and steric effects that halogen atoms could impart to organic molecules.

The development of morpholine-containing compounds emerged from research into heterocyclic chemistry and the recognition that nitrogen-containing rings could serve as valuable pharmacophores and synthetic handles. The combination of chlorine substitution with morpholine functionality in the context of benzaldehyde chemistry represents a sophisticated approach to molecular design that leverages the unique properties of each component. This particular structural arrangement creates a compound with distinct electronic properties that differ significantly from simple benzaldehyde or its basic derivatives.

The emergence of 2-Chloro-6-(morpholin-4-yl)benzaldehyde as a research compound reflects the broader trend in modern chemistry toward the development of multifunctional molecules that can serve multiple roles in synthetic sequences. The compound's current availability from multiple chemical suppliers and its inclusion in various research databases indicates its recognition as a valuable synthetic intermediate. The systematic study of this compound and related derivatives has contributed to our understanding of how structural modifications can influence the reactivity and utility of aromatic aldehydes in contemporary synthetic chemistry.

Significance of Halogenated Benzaldehydes in Chemical Research

Halogenated benzaldehydes occupy a position of particular importance in chemical research due to their unique combination of electrophilic aldehyde functionality and the distinctive properties imparted by halogen substituents. The presence of halogen atoms in aromatic systems creates opportunities for specialized chemical transformations while also influencing the electronic distribution within the molecule. Research has demonstrated that halogen atoms play crucial roles in determining mechanical properties of organic crystals, with halogen-halogen interactions contributing significantly to plastic and elastic bending properties in crystalline materials.

The electronic effects of halogen substitution in benzaldehyde derivatives have been extensively studied, revealing that different halogens impart distinct reactivity patterns. Studies of halogen-substituted benzaldehyde thiosemicarbazone derivatives have shown that the inhibition efficiency of these compounds follows specific patterns based on the halogen present, with bromine-substituted derivatives showing superior performance compared to chlorine, fluorine, or unsubstituted variants. These findings highlight the importance of halogen selection in designing compounds for specific applications.

The synthetic versatility of halogenated benzaldehydes extends to their role as precursors for more complex molecular architectures. Industrial processes for the production of benzaldehydes have been developed to accommodate halogenated variants, demonstrating the commercial significance of these compounds. The hydrolysis of appropriate benzal chlorides in the presence of substantially water-insoluble zinc salts represents one established method for producing nuclear-halogenated benzaldehydes, illustrating the specialized synthetic approaches that have been developed for these compounds.

Halogenated benzaldehydes also serve as important model compounds for studying intermolecular interactions and their effects on material properties. The quantitative description of intermolecular interaction energies in halogen-substituted benzaldehyde systems has provided valuable insights into how halogen bonding and other non-covalent interactions influence bulk material properties. This fundamental understanding has implications for the design of new materials with tailored mechanical and physical properties.

The role of halogenated benzaldehydes in pharmaceutical research has become increasingly important as medicinal chemists recognize the unique properties that halogen substituents can impart to bioactive molecules. The ability of halogen atoms to participate in specific intermolecular interactions, combined with their influence on molecular lipophilicity and metabolic stability, makes halogenated benzaldehydes valuable starting materials for drug discovery programs. The development of structure-activity relationships for halogenated benzaldehyde derivatives continues to be an active area of research with significant implications for pharmaceutical applications.

Scope and Objectives of the Present Academic Review

This comprehensive academic review aims to provide a systematic examination of 2-Chloro-6-(morpholin-4-yl)benzaldehyde within the broader context of aromatic aldehyde chemistry and halogenated organic compounds. The primary objective is to synthesize current knowledge regarding this specific compound while highlighting its significance as a representative example of modern aromatic aldehyde design principles. The review seeks to bridge the gap between fundamental chemical principles and practical applications by examining how structural features of 2-Chloro-6-(morpholin-4-yl)benzaldehyde contribute to its utility in chemical research.

The scope of this review encompasses multiple dimensions of 2-Chloro-6-(morpholin-4-yl)benzaldehyde research, including its chemical properties, synthetic accessibility, and applications in organic synthesis. By examining the compound through these different lenses, the review aims to provide researchers with a comprehensive understanding of how this particular aromatic aldehyde fits within the broader landscape of synthetic chemistry. The analysis will consider both the fundamental chemical principles that govern the behavior of this compound and the practical considerations that influence its use in research and development contexts.

A key objective of this review is to demonstrate how 2-Chloro-6-(morpholin-4-yl)benzaldehyde exemplifies current trends in molecular design, particularly the integration of multiple functional groups to create compounds with enhanced synthetic utility. The review will examine how the combination of chlorine substitution and morpholine functionality creates unique opportunities for chemical transformations that are not readily accessible through simpler aromatic aldehyde derivatives. This analysis will contribute to the broader understanding of structure-function relationships in aromatic aldehyde chemistry.

The review also aims to assess the current state of research involving 2-Chloro-6-(morpholin-4-yl)benzaldehyde and identify potential areas for future investigation. By examining the compound's current applications and limitations, the review seeks to provide guidance for researchers interested in exploring new applications or developing improved synthetic methodologies. The analysis will consider both the opportunities and challenges associated with working with this particular compound, providing a balanced perspective on its research potential.

Finally, this review objectives include contributing to the broader scientific literature on aromatic aldehydes by providing a detailed case study of a specific compound that embodies many of the key principles of modern synthetic chemistry. Through careful analysis of 2-Chloro-6-(morpholin-4-yl)benzaldehyde, the review aims to illustrate how systematic structural modifications can be used to develop compounds with tailored properties for specific applications. This approach will provide valuable insights for researchers working in related areas of organic chemistry and drug discovery.

Properties

IUPAC Name |

2-chloro-6-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRQUHIYZASEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves initial chlorination of a benzaldehyde precursor, followed by substitution with morpholine to introduce the morpholinyl group at the 6-position of the benzene ring.

Step-by-step Process

- Step 1: Chlorination of 2,6-dihalobenzaldehyde derivatives to selectively introduce chlorine at the desired position.

- Step 2: Nucleophilic aromatic substitution with morpholine in the presence of a base, typically potassium carbonate or sodium hydride, under elevated temperatures to facilitate the displacement of the halogen.

Reaction Conditions & Data

| Reaction Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Chlorination | Chlorinating agents such as SOCl₂ or Cl₂ under controlled temperature | ~85-90% | Selective chlorination at the 6-position achieved via directing effects of aldehyde group |

| Amination | Morpholine + K₂CO₃ in DMF or ethanol at 80-120°C | ~75-85% | High regioselectivity for substitution at the chlorinated position |

Research Findings

- The chlorination step often employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate regioselective chlorination, with yields exceeding 85%.

- Aromatic substitution with morpholine is enhanced by the electron-withdrawing aldehyde group, directing the nucleophile to the 6-position.

Synthesis via Multi-step Heterocyclic Intermediate Formation

Method Overview

This method involves constructing a heterocyclic intermediate, such as a morpholine-substituted benzaldehyde derivative, through reactions involving aromatic amines, aldehydes, and heterocyclic precursors.

Detailed Procedure

- Step 1: Synthesis of 2-chloro-6-nitrobenzaldehyde from 2-chlorobenzaldehyde via nitration.

- Step 2: Reduction of nitro groups to amines or amino derivatives using catalytic hydrogenation (H₂/Pd-C).

- Step 3: Coupling of the amino derivative with morpholine through nucleophilic substitution or condensation reactions, often under reflux in ethanol or DMF.

Data Table

| Step | Reagents & Conditions | Yield | Purification Method |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0°C to room temp | 86% | Crystallization from ethanol |

| Reduction | H₂/Pd-C in ethanol | 90% | Filtration and recrystallization |

| Coupling | Morpholine + base in ethanol at reflux | 75-85% | Recrystallization |

Research Findings

- The nitration of 2-chlorobenzaldehyde to 2-chloro-5-nitrobenzaldehyde is efficient, with yields around 86%, facilitating subsequent reductions and substitutions.

- Catalytic hydrogenation effectively reduces nitro groups to amino groups, enabling further functionalization.

Synthesis via Condensation of Aromatic Aldehydes with Morpholine Derivatives

Method Overview

This approach involves the condensation of aromatic aldehydes with morpholine derivatives, often under acid or base catalysis, to form the target compound directly.

Procedure

Data Table

| Reaction | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Condensation | 2-chloro-6-formylbenzaldehyde + morpholine | 70-80% | Reflux in ethanol or acetic acid |

Research Findings

- Condensation reactions are efficient when performed with excess morpholine and under reflux, leading to high yields and purity.

Summary of Key Data and Findings

Notes on Purification and Characterization

- Purification: Recrystallization from ethanol, methanol, or acetonitrile is common.

- Characterization: Confirmed via IR (carbonyl and aromatic peaks), NMR (aromatic and heteroatom signals), and mass spectrometry.

Chemical Reactions Analysis

2-Chloro-6-(morpholin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-(morpholin-4-yl)benzaldehyde serves as a crucial building block in the synthesis of various therapeutic agents. Its structural characteristics enable it to participate in several chemical reactions that are fundamental for drug development.

Case Study : In a study examining the synthesis of anti-cancer agents, derivatives of 2-chloro-6-(morpholin-4-yl)benzaldehyde were tested for their efficacy against specific cancer cell lines, demonstrating promising cytotoxic effects that warrant further exploration in drug formulation .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives that can be tailored for specific applications.

| Reaction Type | Product Example |

|---|---|

| Nucleophilic Substitution | Various substituted morpholine derivatives |

| Reduction | 2-Amino-6-(morpholin-4-yl)benzaldehyde |

| Oxidation | Oxidized derivatives of the morpholine ring |

Example : The synthesis of new heterocycles utilizing 2-chloro-6-(morpholin-4-yl)benzaldehyde has been reported, showcasing its versatility in generating compounds with potential biological activity .

Biological Studies

The compound is also investigated for its role in biological systems, particularly as an enzyme inhibitor or receptor modulator. Its derivatives have shown activity against various biological targets.

Case Study : Research indicated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX), which are critical in inflammation pathways. One derivative demonstrated IC50 values comparable to established anti-inflammatory drugs, suggesting potential therapeutic applications .

Industrial Applications

In addition to its research applications, 2-chloro-6-(morpholin-4-yl)benzaldehyde finds use in industrial settings, particularly in the development of agrochemicals and dyes. Its reactivity allows for modifications that enhance the properties of these products.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Anti-cancer agents |

| Organic Synthesis | Intermediate for complex heterocycles | Synthesis of morpholine derivatives |

| Biological Studies | Enzyme inhibitors and receptor modulators | COX inhibition studies |

| Industrial Applications | Development of agrochemicals and dyes | Used in formulations for crop protection |

Mechanism of Action

The mechanism of action of 2-Chloro-6-(morpholin-4-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro and morpholine groups contribute to the compound’s ability to interact with hydrophobic and hydrophilic regions of biological molecules, respectively .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzaldehyde Derivatives

Key Observations :

- The morpholine group enhances solubility and modulates electronic effects, as seen in 2-chloro-6-(morpholin-4-yl)benzaldehyde and 4-methoxy-3-[3-(morpholin-4-yl)propoxy]benzaldehyde .

- Replacement of the aldehyde group with a thione (e.g., in methanethione derivatives ) reduces electrophilicity but introduces sulfur-based reactivity .

Key Observations :

- 2-Chloro-6-(morpholin-4-yl)benzaldehyde serves as a cross-coupling partner in palladium-catalyzed reactions, similar to its use in Reference Example 5 of EP 2402347 .

Physicochemical and Analytical Comparisons

Table 3: Collision Cross-Section (CCS) and Retention Data

Key Observations :

- The target compound’s CCS values suggest moderate polarity, aligning with its morpholine and chloro substituents .

- Unsubstituted benzaldehyde exhibits similar retention behavior to methylbenzoate on reversed-phase columns, while substituted derivatives like the target compound likely deviate due to increased hydrophobicity .

Biological Activity

2-Chloro-6-(morpholin-4-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an enzyme inhibitor, antimicrobial agent, and its applications in proteomics and environmental chemistry.

- Molecular Formula : C11H12ClNO2

- Molecular Weight : 225.67 g/mol

- Structure : The compound features a benzaldehyde functional group, a chlorine atom, and a morpholine ring, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that 2-chloro-6-(morpholin-4-yl)benzaldehyde exhibits notable biological activity across various fields:

-

Enzyme Inhibition :

- The compound has been investigated for its potential as an enzyme inhibitor, particularly in cancer therapeutics. It interacts with specific molecular targets, influencing biochemical pathways relevant to disease processes.

- Case Study : A study highlighted its ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The inhibition of AChE can help regulate acetylcholine levels in the brain, potentially mitigating cholinergic deficits associated with the disease .

-

Antimicrobial Activity :

- In microbiology, 2-chloro-6-(morpholin-4-yl)benzaldehyde serves as a key intermediate for synthesizing compounds with antimicrobial properties. Its structure allows it to disrupt bacterial cell walls or inhibit fungal enzymes.

- Research Findings : Compounds derived from this aldehyde have shown varying degrees of inhibition against several bacterial strains, with minimum inhibitory concentration (MIC) values being a standard measure of their potency. For instance, derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

-

Proteomics Applications :

- The reactive aldehyde group of 2-chloro-6-(morpholin-4-yl)benzaldehyde is utilized in proteomics for labeling amino groups in proteins. This facilitates the identification and quantification of proteins through techniques like mass spectrometry.

- Methodology : Proteins are reacted with the compound, followed by separation using 2D gel electrophoresis or liquid chromatography. This application yields detailed proteomic profiles essential for understanding cellular processes.

-

Environmental Chemistry :

- The compound's morpholine ring makes it suitable for advanced oxidation processes (AOPs) aimed at removing organic pollutants from wastewater.

- Experimental Results : In photocatalytic degradation experiments involving semiconductors like TiO2, the compound demonstrated effectiveness in breaking down pollutants, measured by reductions in chemical oxygen demand (COD) and total organic carbon (TOC) levels.

Comparative Analysis with Similar Compounds

The following table compares 2-chloro-6-(morpholin-4-yl)benzaldehyde with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Morpholinobenzaldehyde | Contains morpholine and benzaldehyde without chlorine | Lacks halogen substitution, affecting reactivity |

| 3-Chloro-4-morpholinobenzaldehyde | Chlorine at a different position on the benzene ring | Different substitution pattern may alter activity |

| 5-Chloro-2-(morpholin-4-yl)benzaldehyde | Similar structure but different chlorine position | May exhibit distinct biological properties |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-(morpholin-4-yl)benzaldehyde?

The compound can be synthesized via the Willgerodt-Kindler reaction , a method validated for morpholine-containing benzaldehyde derivatives. This reaction typically employs montmorillonite K-10 as a catalyst under microwave irradiation to enhance efficiency. Key steps include:

- Reacting the aldehyde precursor with morpholine in the presence of sulfur and a base.

- Optimizing reaction time and temperature to maximize yield (e.g., 80–100°C for 2–4 hours).

- Purification via column chromatography using ethyl acetate/hexane gradients .

Q. How can the structure of 2-chloro-6-(morpholin-4-yl)benzaldehyde be confirmed experimentally?

A multi-technique approach is essential:

- NMR spectroscopy : and NMR to identify proton environments (e.g., aldehyde proton at ~10 ppm, morpholine ring protons at 2.5–3.5 ppm).

- IR spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm) and morpholine C-N vibrations (~1100 cm).

- Mass spectrometry (MS) : Verify the molecular ion peak at m/z 225.055 (M) and fragmentation patterns .

- X-ray crystallography : Use SHELXL for refinement of crystallographic data to resolve bond lengths and angles .

Advanced Research Questions

Q. How to design experiments to evaluate the bioactivity of this compound?

- In vitro assays : Test trypanocidal activity using Trypanosoma brucei brucei 427 strains with Alamar Blue viability assays (IC determination). Include cytotoxicity screening (e.g., Artemia salina lethality assays) to assess selectivity .

- Receptor binding studies : Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors common to morpholine derivatives). Validate via surface plasmon resonance (SPR) or fluorescence polarization .

Q. How to resolve contradictions in collision cross-section (CCS) data during mass spectrometric analysis?

- Cross-validation : Compare experimental CCS values (e.g., 146.6 Ų for [M+H]) with computational predictions using tools like MOBCAL or IM-MS simulations.

- Adduct-specific calibration : Account for adduct effects (e.g., [M+Na] CCS = 161.3 Ų vs. [M+NH] = 155.5 Ų) by generating reference libraries for different ion modes .

Q. What computational approaches predict the physicochemical properties of this compound?

Q. How to analyze regioselective reactivity in nucleophilic substitution reactions?

- Kinetic studies : Monitor reaction progress via HPLC or NMR to determine rate constants for substitution at the 2-chloro position.

- Leaving group analysis : Compare activation energies for Cl vs. other halides using Eyring plots. Morpholine’s electron-donating effect enhances para-directing behavior, influencing substitution patterns .

Methodological Considerations

Q. How to optimize crystallization for X-ray diffraction studies?

Q. How to validate synthetic intermediates using hyphenated techniques?

- LC-MS/MS : Combine liquid chromatography with tandem MS to isolate and fragment intermediates.

- CCS matching : Compare experimental CCS values with predicted databases to confirm identity .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between similar derivatives?

- SAR studies : Systematically modify substituents (e.g., replacing morpholine with piperazine) and correlate structural changes with activity trends.

- Metabolic stability assays : Use liver microsomes to assess if differences arise from pharmacokinetic factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.